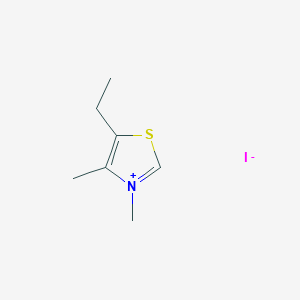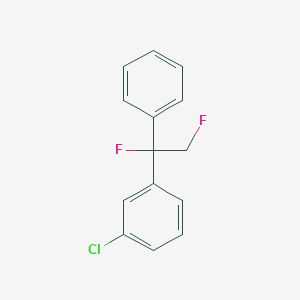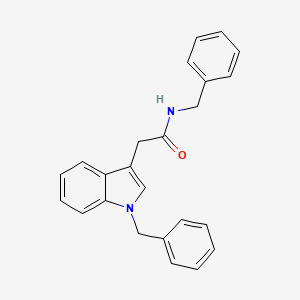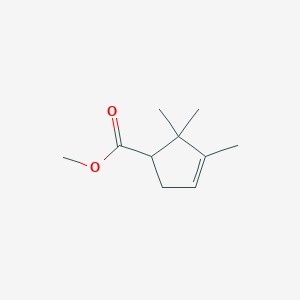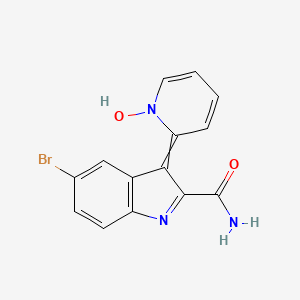
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a series of reactions to introduce the hydroxypyridinylidene and carboxamide groups. The reaction conditions often require the use of specific reagents such as i-PrMgCl⋅LiCl for Br/Mg exchange, followed by the addition of an electrophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like sodium alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and secondary amines for aminomethylation, and i-PrMgCl⋅LiCl for Br/Mg exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Mechanism of Action
The mechanism of action for 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide involves its interaction with molecular targets in biological systems. The hydroxypyridinylidene group can chelate metal ions, making it useful in medicinal applications such as iron chelation therapy .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone): Another iron chelator used clinically.
Desferrioxamine: A well-known iron chelator.
Deferasirox: Another iron chelator used in clinical settings.
Uniqueness
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is unique due to its combination of indole and pyridine moieties, which provides distinct chemical and biological properties compared to other iron chelators.
Properties
CAS No. |
58350-30-4 |
|---|---|
Molecular Formula |
C14H10BrN3O2 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
5-bromo-3-(1-hydroxypyridin-2-ylidene)indole-2-carboxamide |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(13(17-10)14(16)19)11-3-1-2-6-18(11)20/h1-7,20H,(H2,16,19) |
InChI Key |
ZPQCZRLJTKWJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C3=C(C=CC(=C3)Br)N=C2C(=O)N)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



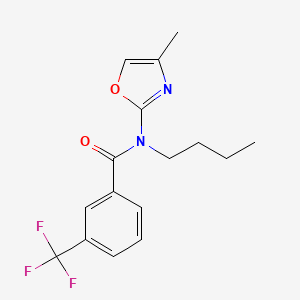
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)
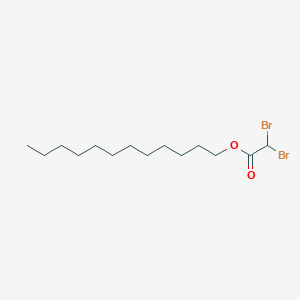

![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)



